N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide is a synthetic organic compound that belongs to the class of propanamides. It is characterized by its complex structure, featuring a pyrrolidine ring, a piperidine ring, and two benzyl groups, one of which is substituted with two fluorine atoms. This compound has emerged as a subject of interest in medicinal chemistry research, particularly for its potential applications in the development of novel therapeutic agents. []
The synthesis of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide is a multi-step process that involves the coupling of appropriately substituted pyrrolidine and piperidine derivatives. A detailed description of the synthetic procedure can be found in the publication by SNAP 94847. [] This synthesis leverages common organic chemistry reactions such as amide bond formation and alkylation reactions.
The molecular structure of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. [] The presence of specific functional groups, such as the amide group, and the connectivity of the different rings and substituents have been confirmed.
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide is a high affinity and selective ligand for the melanin-concentrating hormone 1 receptor (MCH1). [] The MCH1 receptor is involved in the regulation of energy homeostasis, mood, and stress response. The binding of this compound to MCH1 receptor leads to the inhibition of MCH-induced signaling pathways, potentially affecting these physiological processes.
The physicochemical properties of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide have been partially characterized. Notably, it demonstrates good oral bioavailability (59%) and exhibits a brain/plasma ratio of 2.3 in rats. [] These properties are indicative of its potential for crossing the blood-brain barrier and influencing central nervous system function.
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been investigated for its potential as a therapeutic agent for mood disorders. [] Preclinical studies have demonstrated its anxiolytic effects in a rat social interaction model, suggesting a potential role in the treatment of anxiety.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: